molecular formula C16H16O3 B14121991 2-(2'-Methoxy-[1,1'-biphenyl]-4-yl)-1,3-dioxolane

2-(2'-Methoxy-[1,1'-biphenyl]-4-yl)-1,3-dioxolane

Cat. No.: B14121991
M. Wt: 256.30 g/mol
InChI Key: OGMORWLUUYNSEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2’-Methoxy-[1,1’-biphenyl]-4-yl)-1,3-dioxolane is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a methoxy group attached to one of the phenyl rings and a dioxolane ring fused to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2’-Methoxy-[1,1’-biphenyl]-4-yl)-1,3-dioxolane typically involves the reaction of 2-methoxybiphenyl with appropriate reagents to introduce the dioxolane ring. One common method involves the use of acetalization reactions, where the methoxy group on the biphenyl serves as a reactive site for the formation of the dioxolane ring. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale acetalization processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-purity starting materials and optimized reaction parameters ensures high yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-(2’-Methoxy-[1,1’-biphenyl]-4-yl)-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form biphenyl derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include substituted biphenyl derivatives, aldehydes, carboxylic acids, and reduced biphenyl compounds. The specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

2-(2’-Methoxy-[1,1’-biphenyl]-4-yl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2’-Methoxy-[1,1’-biphenyl]-4-yl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The methoxy and dioxolane groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of specific enzymes, activation of receptors, and modulation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybiphenyl: Lacks the dioxolane ring, making it less versatile in certain reactions.

    2’-Methoxy-[1,1’-biphenyl]-2-amine: Contains an amine group instead of the dioxolane ring, leading to different chemical properties and applications.

Uniqueness

2-(2’-Methoxy-[1,1’-biphenyl]-4-yl)-1,3-dioxolane is unique due to the presence of both the methoxy and dioxolane groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

2-[4-(2-methoxyphenyl)phenyl]-1,3-dioxolane

InChI

InChI=1S/C16H16O3/c1-17-15-5-3-2-4-14(15)12-6-8-13(9-7-12)16-18-10-11-19-16/h2-9,16H,10-11H2,1H3

InChI Key

OGMORWLUUYNSEU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC=C(C=C2)C3OCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.